molecular formula C10H10F3N3S B5852656 [(E)-(1,1,1-trifluoro-3-phenylpropan-2-ylidene)amino]thiourea

[(E)-(1,1,1-trifluoro-3-phenylpropan-2-ylidene)amino]thiourea

Cat. No.: B5852656
M. Wt: 261.27 g/mol
InChI Key: QLKAUCXFAMAYIS-OVCLIPMQSA-N
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Description

[(E)-(1,1,1-trifluoro-3-phenylpropan-2-ylidene)amino]thiourea is a compound that belongs to the class of thiourea derivatives Thiourea derivatives are known for their diverse biological and chemical applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-(1,1,1-trifluoro-3-phenylpropan-2-ylidene)amino]thiourea typically involves the reaction of 1,1,1-trifluoro-3-phenylpropan-2-one with thiourea in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of thiourea derivatives, including this compound, often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

[(E)-(1,1,1-trifluoro-3-phenylpropan-2-ylidene)amino]thiourea can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

[(E)-(1,1,1-trifluoro-3-phenylpropan-2-ylidene)amino]thiourea has several scientific research applications, including:

Mechanism of Action

The mechanism of action of [(E)-(1,1,1-trifluoro-3-phenylpropan-2-ylidene)amino]thiourea involves its interaction with specific molecular targets. In biological systems, the compound can inhibit the activity of certain enzymes, leading to antimicrobial or anticancer effects. The trifluoromethyl group and phenyl group contribute to its binding affinity and specificity for these targets .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiourea derivatives such as:

Uniqueness

[(E)-(1,1,1-trifluoro-3-phenylpropan-2-ylidene)amino]thiourea is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability.

Properties

IUPAC Name

[(E)-(1,1,1-trifluoro-3-phenylpropan-2-ylidene)amino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3N3S/c11-10(12,13)8(15-16-9(14)17)6-7-4-2-1-3-5-7/h1-5H,6H2,(H3,14,16,17)/b15-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLKAUCXFAMAYIS-OVCLIPMQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=NNC(=S)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C/C(=N\NC(=S)N)/C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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